molecular formula C4H11NOS B13555366 (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol

(2r)-2-Amino-3-(methylsulfanyl)propan-1-ol

Cat. No.: B13555366
M. Wt: 121.20 g/mol
InChI Key: AWGBRLHYONGEEL-SCSAIBSYSA-N
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Description

(2r)-2-Amino-3-(methylsulfanyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2r)-2-Amino-3-chloropropan-1-ol and sodium methylsulfide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at around 50-60°C to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques further enhances the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amino alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(2r)-2-Amino-3-(methylsulfanyl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

    (2r)-2-Amino-3-hydroxypropan-1-ol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

    (2r)-2-Amino-3-(ethylsulfanyl)propan-1-ol: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its chemical behavior and applications.

Uniqueness: (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropan-1-ol

InChI

InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1

InChI Key

AWGBRLHYONGEEL-SCSAIBSYSA-N

Isomeric SMILES

CSC[C@@H](CO)N

Canonical SMILES

CSCC(CO)N

Origin of Product

United States

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